molecular formula C12H8N4O2S2 B2362450 5-((benzo[d]thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021229-51-5

5-((benzo[d]thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2362450
CAS RN: 1021229-51-5
M. Wt: 304.34
InChI Key: OPEFGFFJAIWJND-UHFFFAOYSA-N
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Description

The compound “5-((benzo[d]thiazol-2-ylamino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a derivative of benzo[d]thiazol-2-ylamino and thiazol-4(5H)-one . It has been synthesized and studied for its potential as a tyrosinase inhibitor . Tyrosinase inhibitors are important in preventing melanin accumulation in the skin, which can lead to pigmentation disorders .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminobenzothiazole with aryl/heteroaryl/aliphatic carboxylic acid derivatives via acid-catalyzed dehydrative cyclization . The IR spectrum characterization of the compound indicated a shift of absorption band from 1721 to 1230 cm −1, corresponding to the carbonyl group stretching .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-aminobenzothiazole with aryl/heteroaryl/aliphatic carboxylic acid derivatives via acid-catalyzed dehydrative cyclization .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Benzothiazole derivatives have been synthesized through various methodologies, emphasizing the importance of green chemistry principles. These compounds are integral in the development of bioactive molecules and have applications in medicinal chemistry due to their broad spectrum of biological activities. The synthesis methods aim to improve efficiency, reduce environmental impact, and enhance the pharmacological potential of these compounds (Gu et al., 2009).

Biomedical Applications

  • Benzothiazole and pyrimidine derivatives are recognized for their optoelectronic properties, making them suitable for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, indicating potential applications in biomedical imaging and diagnostics (Lipunova et al., 2018).

  • A comprehensive review on the therapeutic potential of benzimidazole derivatives highlights their significance in medicinal chemistry. These compounds possess a wide range of pharmacological functions, including antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory activities, showcasing the versatility of benzothiazole and related scaffolds in drug development (Babbar et al., 2020).

Drug Development and Pharmacological Potential

  • The structural activity relationship and the importance of benzothiazole derivatives in medicinal chemistry are extensively reviewed, underlining the compound's role in various pharmacological applications. Benzothiazole derivatives are associated with antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmintic, and anticancer activities. This diversity in biological activities highlights the potential of such compounds in the development of new therapeutic agents (Bhat & Belagali, 2020).

Mechanism of Action

Target of Action

Similar compounds with a benzo[d]thiazol-2-ylamino moiety have been reported to interact with proteins such ascyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.

Mode of Action

Based on the structure and the known activity of similar compounds, it is plausible that it may inhibit the activity of its target enzymes, such as cox-1 and cox-2 . This inhibition could occur through the formation of a complex between the compound and the enzyme, thereby preventing the enzyme from catalyzing its usual reactions.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway , given its potential interaction with COX-1 and COX-2 . By inhibiting these enzymes, the compound could reduce the production of prostaglandins, which are key mediators of inflammation. This could lead to downstream effects such as reduced inflammation and pain.

Result of Action

The inhibition of COX-1 and COX-2 enzymes by this compound could result in a decrease in the production of prostaglandins . This could lead to a reduction in inflammation and pain, given the role of prostaglandins in these processes.

properties

IUPAC Name

5-[(E)-1,3-benzothiazol-2-yliminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2S2/c17-9-6(10(18)16-11(19)15-9)5-13-12-14-7-3-1-2-4-8(7)20-12/h1-5H,(H3,15,16,17,18,19)/b13-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUUGODJOKLXQV-WLRTZDKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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